molecular formula C5H6FN3O2 B15248518 5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one

5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one

Cat. No.: B15248518
M. Wt: 159.12 g/mol
InChI Key: JYNNDWFTCWSQRM-UHFFFAOYSA-N
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Description

5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in many biological molecules, including nucleotides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method uses Selectfluor as the fluorinating agent in the presence of silver carbonate (Ag2CO3) as a catalyst. The reaction conditions are generally mild, and the process yields the desired fluorinated product with high regioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Selectfluor: Used for the initial fluorination step.

    Silver Carbonate (Ag2CO3): Acts as a catalyst in the fluorination reaction.

    Various Nucleophiles: For substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated pyrimidine derivatives with different functional groups.

Scientific Research Applications

5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: Fluorinated pyrimidines are often explored for their potential as antiviral, antibacterial, and anticancer agents due to their enhanced biological activity and stability.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions with nucleic acids.

    Material Science: Fluorinated compounds are valuable in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one involves its interaction with biological targets, such as enzymes or nucleic acids. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-aminopyrimidine: Another fluorinated pyrimidine with similar properties and applications.

    4-Methoxyaminopyrimidine: Lacks the fluorine atom but shares the methoxyamino group, making it useful for comparison in biological studies.

Uniqueness

5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one is unique due to the presence of both the fluorine and methoxyamino groups. This combination can enhance its biological activity and stability compared to similar compounds, making it a valuable molecule for various scientific applications.

Properties

Molecular Formula

C5H6FN3O2

Molecular Weight

159.12 g/mol

IUPAC Name

5-fluoro-6-(methoxyamino)-1H-pyrimidin-2-one

InChI

InChI=1S/C5H6FN3O2/c1-11-9-4-3(6)2-7-5(10)8-4/h2H,1H3,(H2,7,8,9,10)

InChI Key

JYNNDWFTCWSQRM-UHFFFAOYSA-N

Canonical SMILES

CONC1=C(C=NC(=O)N1)F

Origin of Product

United States

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